Cas no 847698-97-9 (N-(2-aminoethyl)-3,4-dimethoxybenzamide)

N-(2-aminoethyl)-3,4-dimethoxybenzamide structure
847698-97-9 structure
Product Name:N-(2-aminoethyl)-3,4-dimethoxybenzamide
CAS No:847698-97-9
MF:C11H16N2O3
MW:224.256342887878
CID:5049499
Update Time:2025-07-17

N-(2-aminoethyl)-3,4-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-aminoethyl)-3,4-dimethoxybenzamide
    • Inchi: 1S/C11H16N2O3/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)
    • InChI Key: OPRXDSIOAFBSDY-UHFFFAOYSA-N
    • SMILES: C(NCCN)(=O)C1=CC=C(OC)C(OC)=C1

N-(2-aminoethyl)-3,4-dimethoxybenzamide Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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N-(2-aminoethyl)-3,4-dimethoxybenzamide
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Additional information on N-(2-aminoethyl)-3,4-dimethoxybenzamide

Introduction to N-(2-aminoethyl)-3,4-dimethoxybenzamide (CAS No. 847698-97-9)

N-(2-aminoethyl)-3,4-dimethoxybenzamide, a compound with the chemical formula C10H15NO3, is a significant molecule in the field of pharmaceutical research and development. This compound, identified by its CAS number 847698-97-9, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both amide and amino functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the design of bioactive agents.

The N-(2-aminoethyl)-3,4-dimethoxybenzamide moiety is particularly intriguing due to its ability to interact with biological targets in a manner that could be exploited for therapeutic purposes. The dimethoxy substitution pattern on the benzene ring introduces additional polarity and electronic effects, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. This feature has made it a subject of interest for researchers exploring novel drug candidates.

In recent years, there has been a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs) as a strategy for treating various diseases. The structural framework of N-(2-aminoethyl)-3,4-dimethoxybenzamide provides an excellent platform for designing molecules that can interact with specific PPIs. For instance, studies have shown that amide-based compounds can serve as scaffolds for developing inhibitors of enzymes involved in inflammatory pathways.

One of the most promising applications of N-(2-aminoethyl)-3,4-dimethoxybenzamide is in the field of anti-inflammatory drug discovery. Inflammation is a complex biological process that involves numerous signaling pathways and cellular interactions. By targeting specific enzymes or receptors involved in these pathways, it may be possible to develop drugs that can effectively reduce inflammation without causing significant side effects.

Recent research has highlighted the potential of N-(2-aminoethyl)-3,4-dimethoxybenzamide as a lead compound for further derivatization. Researchers have employed various computational methods to predict how modifications to the molecule could enhance its binding affinity and selectivity for target proteins. These virtual screening approaches have identified several promising derivatives that could be tested experimentally.

The synthesis of N-(2-aminoethyl)-3,4-dimethoxybenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of 3,4-dimethoxybenzoic acid with 2-aminoethylamine under controlled conditions. Advances in synthetic methodologies have enabled researchers to produce this compound on a larger scale, making it more accessible for further investigation.

In addition to its potential therapeutic applications, N-(2-aminoethyl)-3,4-dimethoxybenzamide has also been explored as a tool compound in chemical biology studies. Its ability to interact with biological targets makes it useful for probing cellular mechanisms and understanding disease pathways. For example, researchers have used this compound to study the role of specific enzymes in cancer cell proliferation and apoptosis.

The development of new analytical techniques has also contributed to a better understanding of N-(2-aminoethyl)-3,4-dimethoxybenzamide's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided detailed insights into its molecular structure and dynamics. These tools are essential for characterizing the compound and ensuring its purity before it is used in biological assays.

The future prospects for N-(2-aminoethyl)-3,4-dimethoxybenzamide are promising, with ongoing research aimed at expanding its applications in drug discovery and chemical biology. As our understanding of biological systems continues to grow, it is likely that this compound will play an increasingly important role in developing new therapies for various diseases.

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